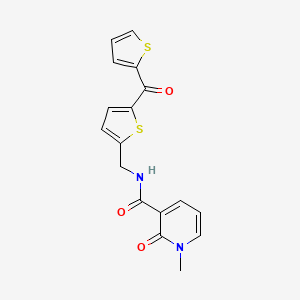
1-methyl-2-oxo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-oxo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14N2O3S2 and its molecular weight is 358.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-2-oxo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticoagulation and cancer therapy. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
The primary biological activity attributed to this compound is its role as an anticoagulant . It acts as an inhibitor of factor Xa, a crucial component in the coagulation cascade. This inhibition can be beneficial in preventing thromboembolic disorders such as myocardial infarction and stroke .
Anticoagulant Activity
Research indicates that the compound effectively inhibits factor Xa, which is pivotal for thrombin generation. The inhibition of this enzyme can significantly reduce the risk of clot formation. In preclinical studies, it demonstrated efficacy comparable to existing anticoagulants, making it a candidate for further development in thromboembolic disease management .
Anticancer Properties
In addition to its anticoagulant effects, preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving modulation of cell signaling pathways. For instance, it has been observed to interact with muscarinic acetylcholine receptors (M3R), which are implicated in cancer cell proliferation and survival .
Table 1: Biological Activity Summary
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticoagulant | Factor Xa inhibition | |
| Anticancer | Induction of apoptosis |
Table 2: IC50 Values for Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-Methyl-2-Oxo-N... | MCF-7 (Breast) | 14.34 | |
| HCT-116 (Colon) | 10.39 | ||
| A549 (Lung) | 15.43 |
Case Studies
Case Study 1: Thromboembolic Disorders
A study evaluated the efficacy of the compound in a murine model of thrombosis. The results indicated a significant reduction in clot size and improved blood flow restoration compared to control groups treated with placebo or standard anticoagulants .
Case Study 2: Cancer Cell Lines
In vitro studies using human cancer cell lines demonstrated that treatment with the compound led to increased rates of apoptosis and decreased cell viability. The mechanism was linked to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .
特性
IUPAC Name |
1-methyl-2-oxo-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-19-8-2-4-12(17(19)22)16(21)18-10-11-6-7-14(24-11)15(20)13-5-3-9-23-13/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOKKSWIKVHYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














